molecular formula C12H14 B1218791 4-Phenylcyclohexene CAS No. 4994-16-5

4-Phenylcyclohexene

Cat. No. B1218791
CAS RN: 4994-16-5
M. Wt: 158.24 g/mol
InChI Key: XWCWNUSFQVJNDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylcyclohexene and related compounds involves various chemical methods and strategies. For instance, organosilicon compounds, such as 4-Silacyclohexan-1-ones, have been synthesized as versatile Si- and C-functional building blocks for further chemical synthesis, demonstrating the diversity of approaches in creating cyclohexene derivatives (Fischer, Burschka, & Tacke, 2014). Another method involves the electrochemical and spectroscopic study of cyclohexa-3,5-dien-1(2H)-one derivatives, highlighting the electroreduction processes and the importance of electronic structures in synthesis (Çakir, Biçer, Odabaşoǧlu, & Albayrak, 2005).

Molecular Structure Analysis

The molecular structure of 4-Phenylcyclohexene and its derivatives plays a critical role in their chemical behavior and properties. X-ray diffraction and NMR spectroscopic studies are commonly employed to characterize these compounds. For example, compounds with silacyclohexane structures have been thoroughly characterized, providing insights into their molecular frameworks and potential for synthesis applications (Fischer, Burschka, & Tacke, 2014).

Chemical Reactions and Properties

4-Phenylcyclohexene undergoes a variety of chemical reactions, reflecting its versatile chemical properties. The study of its electrochemical behaviors, such as electroreduction mechanisms, reveals the compound's reactivity and potential for creating novel chemical entities (Çakir, Biçer, Odabaşoǧlu, & Albayrak, 2005). Additionally, the synthesis of poly(alkyl-substituted p-phenylene ethynylene)s demonstrates the compound's utility in polymer chemistry and material science (Huang, Gao, Kwei, & Okamoto, 2001).

Physical Properties Analysis

The physical properties of 4-Phenylcyclohexene, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. Studies focusing on related cyclohexene derivatives provide valuable data on these properties, facilitating the development of new materials and chemical processes.

Chemical Properties Analysis

The chemical properties of 4-Phenylcyclohexene, including reactivity with other chemical entities, potential for polymerization, and participation in various organic reactions, are of significant interest. Research on organosilicon building blocks and their reactivity exemplifies the compound's utility in synthetic chemistry and material development (Fischer, Burschka, & Tacke, 2014).

Scientific Research Applications

Chemistry and Photochemistry

4-Phenylcyclohexene and related compounds have been extensively studied in the field of chemistry, especially concerning their photochemical properties. Billone et al. (2011) explored the photochemistry of germacyclopentenes, providing insights into the reactivity of the parent germylene in solution. Their research demonstrated the complex photochemical reactions of these compounds, suggesting potential applications in photovoltaic materials or photoresponsive systems (Billone et al., 2011).

Catalysis and Polymerization

Research by Neary and Kennemur (2016) on the polymerization of 4-phenylcyclopentene revealed the formation of precision ethylene-styrene copolymers with high styrene content. Their findings are significant for developing specialty materials or composites, particularly in applications requiring lower softening temperatures (Neary & Kennemur, 2016).

Synthesis and Antimicrobial Applications

Sayed et al. (2010) conducted research on thiazolidin-4-one derivatives, including the synthesis of 3-phenyl-cyclohexane(1'-2)thiazolidin-4-one. These compounds showed potential as antimicrobial agents, hinting at possible uses in developing new antimicrobial drugs or treatments (Sayed, Morsy, & Kotb, 2010).

Photopolymerization and 3D Printing

Chen et al. (2021) investigated the use of dyes centered on 2,5-diethylene-cyclopentane-1-one for photoinitiating systems in photopolymerization processes. Their research has implications for 3D printing technologies, particularly in developing materials with reversible swelling and shape-memory effects (Chen et al., 2021).

Polymer Science and Material Properties

Research on polyurethanes synthesized from various isocyanates, as explored by Domańska et al. (2014), has revealed insights into the resistance of these materials to abrasive wear. This is particularly relevant for biomedical applications, where materials with high durability and low friction are essential (Domańska et al., 2014).

Molecular Structure and Analysis

Shainyan and Kleinpeter (2017) conducted studies on the molecular structure and conformational analysis of 1-phenyl-1-X-1-silacyclohexanes. Their research contributes to a deeper understanding of the molecular behavior of these compounds, which is crucial for designing more efficient materials and chemical processes (Shainyan & Kleinpeter, 2017).

Safety And Hazards

Exposure to 4-PCH can lead to acute irritation with headache, as well as eye, nose, and throat discomfort . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

cyclohex-3-en-1-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCWNUSFQVJNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047176
Record name 4-Phenyl-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcyclohexene

CAS RN

4994-16-5
Record name 4-Phenylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4994-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1-cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYLCYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
565
Citations
JW Hirzy, R Morison - The analysis, communication, and perception of risk, 1991 - Springer
… We theorize that the introduction of a source of 4-phenylcyclohexene into a marginal indoor air environment in which approximately 5000 people work for 8 to 10 hours per day is …
Number of citations: 17 link.springer.com
SB Hooser, LR Parola, MD VanErt, IG Sipes - Toxicology and applied …, 1993 - Elsevier
Vinylcyclohexene (VCH) is an industrial byproduct that is known to cause the destruction of ovarian follicles in mice. Its analog, 4-phenylcyclohexene (4PC), is a volatile product from …
Number of citations: 20 www.sciencedirect.com
CC Price, JV Karabinos - Journal of the American Chemical …, 1940 - ACS Publications
Since the 3-phenylcyclohexene formed from the dehydration of¿ rares-2-phenylcyclohexanol1 gave no satisfactory degradation products with permanganate or ozone, while dilute nitric …
Number of citations: 2 pubs.acs.org
MJ Beekman, JP Maurissen, KA Johnson - Food and chemical toxicology, 1996 - Elsevier
4-Phenylcyclohexene (4-PCH) is a by-product formed during the polymerization of styrene-butadiene latex used in carpet backing. Limited reports suggest that exposure to very low …
Number of citations: 2 www.sciencedirect.com
KD Nitschke, MJ Mizell, MJ Beekman… - American Industrial …, 1991 - Taylor & Francis
4-Phenylcyclohexene (4-PCH) is a by-product formed in trace amounts during the production of styrene-butadiene latexes, which are used in carpet manufacturing. The dermal …
Number of citations: 6 www.tandfonline.com
H Zhu, Z Lu, J Cai, J Li, L Gao - Polymer testing, 2009 - Elsevier
… , styrene, 4-phenylcyclohexene, vinylchloride and butadiene), … , styrene and 4-phenylcyclohexene were 0.0002 mg/m 2 , … , styrene and 4-phenylcyclohexene, for which the extraction …
Number of citations: 37 www.sciencedirect.com
HJ Schaeffer, CJ Collins - Journal of the American Chemical …, 1956 - ACS Publications
… In addition to III and IV, the Zraros-alcohol Ila was shown to yield 4-phenylcyclohexene (V), 6… The synthesis of 4-phenylcyclohexene V was accomplished by the methodof Konigsberger …
Number of citations: 29 pubs.acs.org
A Katsoyiannis, P Leva, D Kotzias - Journal of Hazardous Materials, 2008 - Elsevier
… Aromatic compounds eg benzene, toluene, the xylenes and styrene are emitted in relatively low concentrations, while for 4-phenylcyclohexene and 2, 2-butoxyethoxy-ethanol …
Number of citations: 130 www.sciencedirect.com
LC Parola - 1991 - search.proquest.com
… after treatment with 4-phenylcyclohexene or4-vinylcyclohexene for 14 consecutive days 41 … 4-Phenylcyclohexene (4PC) is a colorless liquid whichhas an odor that resembles that of …
Number of citations: 1 search.proquest.com
DW Walsh - 1986 - search.proquest.com
Pure 4-phenylcyclohexene (4PC), commercially unava¬ ilable, was synthesized from the precursor alcohol (4-phen-ylcyclohexanol) by dehydration with hexamethylphosphoramide (…
Number of citations: 3 search.proquest.com

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